molecular formula C12H14N2 B13326992 (5,7-Dimethylisoquinolin-1-yl)methanamine

(5,7-Dimethylisoquinolin-1-yl)methanamine

Cat. No.: B13326992
M. Wt: 186.25 g/mol
InChI Key: RQKKBRFAWJTFEA-UHFFFAOYSA-N
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Description

(5,7-Dimethylisoquinolin-1-yl)methanamine is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylisoquinolin-1-yl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functional group modifications to introduce the methanamine group at the desired position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the isoquinoline ring or the methanamine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(5,7-Dimethylisoquinolin-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,7-Dimethylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dimethoxyisoquinolin-1-yl)methanamine
  • (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
  • (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Uniqueness

(5,7-Dimethylisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(5,7-dimethylisoquinolin-1-yl)methanamine

InChI

InChI=1S/C12H14N2/c1-8-5-9(2)10-3-4-14-12(7-13)11(10)6-8/h3-6H,7,13H2,1-2H3

InChI Key

RQKKBRFAWJTFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1)CN)C

Origin of Product

United States

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